![molecular formula C19H19N3O2 B7078590 1-[3-[2-(2,3-Dihydropyrrolo[2,3-c]pyridin-1-yl)-2-oxoethyl]phenyl]pyrrolidin-2-one](/img/structure/B7078590.png)
1-[3-[2-(2,3-Dihydropyrrolo[2,3-c]pyridin-1-yl)-2-oxoethyl]phenyl]pyrrolidin-2-one
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Overview
Description
1-[3-[2-(2,3-Dihydropyrrolo[2,3-c]pyridin-1-yl)-2-oxoethyl]phenyl]pyrrolidin-2-one is a novel heterocyclic compound. It belongs to the class of pyrrolidin-2-one derivatives, which are known for their diverse range of biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-[2-(2,3-Dihydropyrrolo[2,3-c]pyridin-1-yl)-2-oxoethyl]phenyl]pyrrolidin-2-one typically involves the following key steps:
Starting from commercially available starting materials, the synthesis begins with the preparation of the intermediate 2-(2,3-dihydropyrrolo[2,3-c]pyridin-1-yl)-2-oxoethyl chloride.
This intermediate is then reacted with a phenylpyrrolidin-2-one derivative under basic conditions to form the desired compound.
Specific reaction conditions, such as temperature, solvent, and duration, are optimized to achieve high yield and purity.
Industrial Production Methods
For large-scale production, continuous flow chemistry techniques and automation can be employed to scale up the synthesis process efficiently. This involves the use of advanced reactors and precise control over reaction parameters to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
1-[3-[2-(2,3-Dihydropyrrolo[2,3-c]pyridin-1-yl)-2-oxoethyl]phenyl]pyrrolidin-2-one can undergo various types of reactions, including:
Oxidation: : Conversion of the compound to its corresponding N-oxide derivative.
Reduction: : Reduction of the ketone group to form the corresponding alcohol.
Substitution: : Halogenation or alkylation reactions can be performed on the phenyl ring.
Common Reagents and Conditions
Oxidation: : Common reagents include hydrogen peroxide or peracids under mild conditions.
Reduction: : Typical reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: : Halogenation can be achieved using reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a catalyst.
Major Products Formed
The major products depend on the specific reaction conditions and reagents used. For example:
Oxidation leads to the formation of N-oxide derivatives.
Reduction results in the corresponding alcohols.
Substitution reactions yield halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry: : Used as a building block for the synthesis of more complex molecules.
Biology: : Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: : Studied for its therapeutic potential in treating diseases such as cancer, neurodegenerative disorders, and inflammation.
Industry: : Explored for use in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets and pathways:
Molecular Targets: : It may bind to enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: : Potential pathways include inhibition of kinase enzymes or modulation of neurotransmitter systems.
Comparison with Similar Compounds
When compared to other pyrrolidin-2-one derivatives, 1-[3-[2-(2,3-Dihydropyrrolo[2,3-c]pyridin-1-yl)-2-oxoethyl]phenyl]pyrrolidin-2-one stands out due to its unique structure and properties.
Similar Compounds: : Includes other pyrrolidin-2-one derivatives, such as 1-phenylpyrrolidin-2-one and its substituted analogs.
Properties
IUPAC Name |
1-[3-[2-(2,3-dihydropyrrolo[2,3-c]pyridin-1-yl)-2-oxoethyl]phenyl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c23-18-5-2-9-21(18)16-4-1-3-14(11-16)12-19(24)22-10-7-15-6-8-20-13-17(15)22/h1,3-4,6,8,11,13H,2,5,7,9-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBZKLHYVEJZPBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=CC(=C2)CC(=O)N3CCC4=C3C=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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